molecular formula C4H10N2O2 B1373205 2-aminooxy-N,N-dimethylacetamide CAS No. 138224-86-9

2-aminooxy-N,N-dimethylacetamide

Cat. No. B1373205
M. Wt: 118.13 g/mol
InChI Key: TVEFEFAEGQGTCE-UHFFFAOYSA-N
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Description

2-aminooxy-N,N-dimethylacetamide is a chemical compound with the molecular weight of 118.14 . It is a liquid at room temperature . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Scientific Research Applications

Fluorescent Probe for Carbonyl Compounds

2-Aminooxy-N,N-dimethylacetamide (DNSAOA) serves as a molecular probe for measuring trace amounts of carbonyl compounds (such as aldehydes and ketones) in water samples. This probe offers enhanced sensitivity and purity, enabling the detection of low concentrations of compounds like formaldehyde and acetaldehyde in environmental samples like snow, ice, and cloud water (Houdier et al., 2000).

Palladium-Catalyzed β-C(sp3)-H Arylation

This compound is utilized as a novel transient directing group (TDG) in the palladium-catalyzed β-C(sp3)-H bond functionalization of aliphatic ketones. Its exceptional directing ability enables the generation of arylated products in various yields, expanding the scope of applications for TDGs in organic synthesis (Wang et al., 2021).

Photocatalytic CO2 Reduction

N,N-Dimethylacetamide, a related compound, is used as a solvent in the photocatalytic reduction of CO2. This solvent's stability against hydrolysis and the absence of formate production upon hydrolysis make it a suitable medium for catalytic activities involved in CO2 reduction, producing carbon monoxide and formate, while minimizing dihydrogen evolution (Kuramochi et al., 2014).

Complexation with Nd(3+) Ions

2-Aminooxy-N,N-dimethylacetamide derivatives are synthesized for studying their complexation with Nd(3+) ions in solution. These ligands act as tridentate ligands and show the potential for fine-tuning binding strength with metal ions, contributing to the understanding of metal-ligand interactions in solution (Dau et al., 2016).

Synthesis of Organic Compounds

N,N-Dimethylformamide and N,N-dimethylacetamide, closely related to 2-aminooxy-N,N-dimethylacetamide, are used as multipurpose reagents in the synthesis of a variety of compounds under different experimental conditions. These solvents contribute atoms for the synthesis, highlighting their versatility in organic synthesis (Le Bras & Muzart, 2018).

Safety And Hazards

2-aminooxy-N,N-dimethylacetamide is classified as a dangerous substance according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals . It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-aminooxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFEFAEGQGTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminooxy-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, G Wu, X Xu, B Pang, S Liao… - The Journal of Organic …, 2021 - ACS Publications
The direct arylation of aliphatic ketones has been developed via Pd-catalyzed β-C(sp 3 )–H bond functionalization with 2-(aminooxy)-N,N-dimethylacetamide as a novel transient …
Number of citations: 8 pubs.acs.org
J Wang, Y Liu, N Han, Y Gao, J Luo - Organic & Biomolecular …, 2023 - pubs.rsc.org
Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes using 2-amino-N-methyl-acetamide as a simple, efficient and commercially available L,L-type transient directing group (…
Number of citations: 2 pubs.rsc.org

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